molecular formula C24H26N4O3S B2543927 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide CAS No. 878053-50-0

4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide

Cat. No. B2543927
CAS RN: 878053-50-0
M. Wt: 450.56
InChI Key: SSFBJDRAVZAQKA-UHFFFAOYSA-N
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Description

The compound “4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide” is a complex organic molecule. It contains several functional groups, including an indole group, a thioacetyl group, an amino group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups. The indole group, for example, is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The thioacetyl group contains a sulfur atom, which can contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its overall size, shape, charge distribution, and the presence of functional groups would all play a role in determining its properties .

Scientific Research Applications

Synthesis and Structure

The compound’s chemical structure consists of a benzamide core with a piperidine ring and a sulfanyl group. It is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The synthesis of this compound involves various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

a. Dual Kinase Inhibitors: A series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

b. Indole Derivatives: The compound 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole, synthesized via a multistep pathway starting from 2-phenylindole, demonstrates potential biological activity .

Methods of Synthesis

Efficient and cost-effective methods for synthesizing substituted piperidines are essential. Researchers have explored various approaches, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Biological Evaluation

Ongoing research focuses on evaluating the biological activity of compounds containing the piperidine moiety. These investigations aim to identify potential drug candidates with therapeutic relevance.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Structure characterization of the indole derivative: M. S. Al-Hashimi, et al. (2018). 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole. Molecules, 23(4), 1023.

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any potential side effects .

properties

IUPAC Name

4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c25-24(31)17-8-10-18(11-9-17)26-22(29)16-32-21-14-28(20-7-3-2-6-19(20)21)15-23(30)27-12-4-1-5-13-27/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H2,25,31)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFBJDRAVZAQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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